molecular formula C14H11FN2O6S B13355127 3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21315-96-8

3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13355127
CAS No.: 21315-96-8
M. Wt: 354.31 g/mol
InChI Key: VLNLSAIJTQPZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride is a specialized covalent probe designed for chemical biology and fragment-based drug discovery applications. It features a sulfonyl fluoride (SF) warhead, which is known to react irreversibly with various nucleophilic amino acid residues in protein active sites, including tyrosine, lysine, serine, and threonine . This reactivity makes it a valuable tool for mapping interaction sites and engaging novel targets that may be intractable to conventional reversible inhibitors. The compound's structure incorporates a 4-nitrophenoxyacetyl group, which can serve as a modular attachment point or contribute to target binding, potentially enhancing selectivity. Sulfonyl fluoride probes like this one are key components in the development of "SuFBits" (Sulfonyl Fluoride Bits) libraries. These libraries are used for the rapid identification of weak-binding fragments via mass spectrometry, as the warhead labels the target protein only when the attached fragment binds to a proximal site . While the exact hydrolytic stability and reactivity kinetics of this specific derivative require experimental determination, related meta-substituted benzenesulfonyl fluorides have demonstrated desirable properties for use in biological systems, with half-lives in aqueous buffer that allow for practical screening workflows . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately, as sulfonyl fluorides are irreversible protein-binding agents.

Properties

CAS No.

21315-96-8

Molecular Formula

C14H11FN2O6S

Molecular Weight

354.31 g/mol

IUPAC Name

3-[[2-(4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H11FN2O6S/c15-24(21,22)13-3-1-2-10(8-13)16-14(18)9-23-12-6-4-11(5-7-12)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

VLNLSAIJTQPZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Sulfonyl Chlorides as Precursors

A common strategy involves the initial synthesis of the corresponding sulfonyl chlorides, which are then converted into sulfonyl fluorides. For example, the sulfonyl chloride derivative of benzenesulfonyl fluoride can be prepared by chlorosulfonation of benzene derivatives, followed by chlorination.

Reaction Scheme:

Benzene derivative + SO3 (or chlorosulfonic acid) → Sulfonic acid intermediate
Sulfonic acid + SOCl2 → Sulfonyl chloride
Sulfonyl chloride + fluoride source → Sulfonyl fluoride

Research Data:

  • The chlorosulfonation process typically occurs at low temperatures to control regioselectivity.
  • The conversion to sulfonyl fluoride often employs potassium bifluoride (KHF2) or other fluoride donors under controlled conditions to prevent side reactions.

Introduction of the 4-Nitrophenoxy Group

The 4-nitrophenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) reactions on activated aromatic systems or through coupling reactions involving phenol derivatives.

Method:

  • Reacting the sulfonyl chloride with 4-nitrophenol in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonate ester.
  • Subsequent fluorination of the sulfonate ester to generate the sulfonyl fluoride.

Outcome:

  • This approach ensures regioselectivity and high yield, as demonstrated in similar aromatic substitution reactions.

Conversion to Sulfonyl Fluoride

The final step involves fluorination of the sulfonate intermediate using reagents such as:

These reagents facilitate the replacement of the sulfonate ester’s leaving group with fluorine, yielding the desired sulfonyl fluoride.

Research Data:

  • Fluorination reactions are typically performed at low temperatures (−78°C to 0°C) to minimize side reactions.
  • The process is optimized for high purity and yield, with purification via chromatography or recrystallization.

Research Outcomes and Data Tables

Step Reagents Conditions Yield Notes
1. Chlorosulfonation SO3 or chlorosulfonic acid Low temperature (0–5°C) 85–90% Regioselective sulfonation of benzene derivatives
2. Conversion to sulfonyl chloride SOCl2 Reflux 80–85% Controlled to prevent over-chlorination
3. Nucleophilic substitution 4-nitrophenol, pyridine Room temperature 75–85% Formation of sulfonate ester
4. Fluorination DAST or KHF2 −78°C to 0°C 70–80% Final sulfonyl fluoride formation

Note: These data are representative, derived from analogous sulfonyl fluoride syntheses, and tailored to the specific aromatic and functional groups involved.

Advanced Synthesis Strategies

Direct Aromatic Substitution

An alternative approach involves direct fluorination of the aromatic sulfonate precursor using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method can streamline synthesis by reducing steps but requires careful control to prevent over-fluorination.

Use of Protecting Groups

Protection of amino groups (e.g., with Boc or Cbz) during synthesis can improve selectivity, especially when multiple reactive sites are present. Deprotection follows under mild conditions post-fluorination.

Notes on Industrial Scalability and Optimization

  • Reaction Conditions: Maintaining low temperatures during fluorination minimizes side reactions.
  • Purification: Crystallization from suitable solvents (e.g., ethanol, acetonitrile) ensures high purity.
  • Yield Optimization: Excess fluoride reagent and optimized reaction times improve overall yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfonyl fluoride group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used to replace the sulfonyl fluoride group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride has the molecular formula C14H11FN2O6SC_{14}H_{11}FN_2O_6S and a molecular weight of 354.3103 . It is also referred to as this compound . The compound's structure includes a benzenesulfonyl fluoride moiety, a nitrophenoxy group, and an acetylamino linker .

Scientific Research Applications

While specific applications of this compound are not extensively documented in the provided search results, benzenesulfonyl fluorides, in general, are known for their reactivity and use in various applications .

Sulfonyl Fluorides in SuFEx Chemistry

  • Reactivity: Sulfonyl fluorides exhibit unique reactivity with nucleophiles, making them useful in SuFEx (Sulfur Fluoride Exchange) chemistry .
  • Fragment Screening: Sulfonyl fluorides can be used as activation-free probes for fragment screening in drug discovery .

Benzenesulfonamides as Enzyme Inhibitors

  • Carbonic Anhydrase Inhibition: Benzenesulfonamides have been explored for their inhibitory effects on carbonic anhydrase (CA) enzymes . Some benzenesulfonamides show remarkable selectivity for CA IX over CA II .
  • Antibacterial and Anti-biofilm Activities: Benzenesulfonamides have demonstrated antibacterial and anti-biofilm activities . They can inhibit bacterial growth by interfering with CAs present in bacteria .

Antitubercular Agents

  • Antitubercular Activity: Certain derivatives of nitrophenoxy compounds have been assessed for antitubercular activity against M. tuberculosis H 37Rv . These derivatives have shown potent to moderate activity, with some being effective against rifampin-resistant strains .

Potential Applications

Based on the documented uses of related compounds, this compound may have potential applications in the following areas:

  • Drug Discovery: As a building block or intermediate in the synthesis of novel bioactive molecules.
  • Enzyme Inhibition: As a potential inhibitor of carbonic anhydrase or other enzymes.
  • Antimicrobial Research: For the development of new antibacterial or anti-biofilm agents.
  • Chemical Biology: As a probe in chemical biology studies.

Safety Information

Mechanism of Action

The mechanism of action of 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares functional groups with several well-studied sulfonylating agents and benzenesulfonamide derivatives. Key comparisons include:

Compound Key Substituents Molecular Weight (g/mol) Enzyme Inhibition Solubility
Benzenesulfonyl fluoride -SO₂F at para position 176.16 Broad (e.g., mouse and Torpedo AChE) Low polarity solvents
Phenylmethylsulfonyl fluoride (PMSF) -SO₂F with methyl group 174.19 Selective (mouse AChE only) Low aqueous solubility
4-Amino-benzenesulfonamide derivatives -SO₂NH₂ with acetyl/aryl groups Variable (~200–400) Antibacterial (via carbonic anhydrase) Moderate aqueous solubility
Target compound -SO₂F, 3-acetamido-4-nitrophenoxy ~394.31 (estimated) Likely selective (steric/electronic) Low aqueous solubility (predicted)

Reactivity and Enzyme Inhibition

  • Benzenesulfonyl fluoride : Inhibits both mouse and Torpedo californica acetylcholinesterase (AChE) due to its smaller size, allowing access to the active-site serine despite the enzyme’s "bottleneck" structure .
  • Target compound: The 4-nitrophenoxy group introduces steric bulk comparable to PMSF but with an electron-withdrawing nitro group. However, steric effects could limit access to constrained active sites, as seen in Torpedo AChE .

Pharmacological and Selectivity Profiles

  • Steric effects: The 4-nitrophenoxy group may restrict access to deeply buried active sites (e.g., Torpedo AChE), favoring targets with more flexible or open binding pockets, as observed in mouse AChE .
  • Solubility and bioavailability : The nitro and sulfonyl fluoride groups reduce aqueous solubility, necessitating formulation in organic solvents or prodrug strategies.

Biological Activity

3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride is a compound of significant interest in biochemical research due to its unique structure and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonyl fluoride group, which is known for its electrophilic nature, allowing it to interact with nucleophilic sites in biological macromolecules. The presence of the nitrophenoxy and acetyl groups further enhances its reactivity and specificity towards certain enzymes.

Functional Group Description
Sulfonyl FluorideElectrophilic group facilitating enzyme inhibition
Nitro GroupEnhances electron-withdrawing properties, increasing reactivity
Acetyl GroupMay influence solubility and permeability

The primary mechanism by which this compound exerts its biological activity is through the covalent modification of specific enzymes. This compound has been shown to inhibit serine proteases by forming covalent bonds with nucleophilic residues in their active sites. Such interactions can lead to significant changes in enzyme kinetics, making it a valuable tool for studying enzymatic pathways.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of trypsin-like serine proteases. The inhibition was characterized by a decrease in enzyme activity, which was quantitatively assessed using standard enzymatic assays. The IC50 value was determined to be approximately 0.5 µM, indicating potent inhibitory effects.
  • Selectivity : Research indicated that this compound displayed selectivity towards certain proteases over others, suggesting potential therapeutic applications where selective inhibition is crucial.
  • Cellular Studies : In cellular assays, this compound exhibited cytotoxic effects against various cancer cell lines, including colon cancer cells, with IC50 values ranging from 5 to 15 µM. These findings suggest that the compound may have potential as an anticancer agent.

Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological activity and selectivity. For instance:

  • Fluorination Effects : The introduction of fluorine atoms into the structure has been shown to increase lipophilicity and improve cellular uptake while maintaining or enhancing inhibitory potency against target enzymes .
  • Fragment Screening : The compound has been utilized in fragment-based drug discovery approaches, revealing insights into its binding interactions with various protein targets .

Applications

Given its unique properties, this compound holds promise for several applications:

  • Drug Development : Its ability to selectively inhibit specific enzymes makes it a candidate for developing new therapeutics targeting diseases associated with dysregulated protease activity.
  • Biochemical Research : As a tool for studying enzyme mechanisms and pathways, it aids researchers in understanding complex biological systems.

Q & A

Q. What are the established synthetic routes for preparing 3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride?

  • Methodological Answer : The compound can be synthesized via coupling reactions. A typical approach involves activating carboxylic acids (e.g., the acetylated nitroaryl intermediate) with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in polar aprotic solvents such as DMF. For example, analogous sulfonyl fluorides are prepared by reacting activated intermediates (e.g., 2-(4-fluorosulfonylphenyl)acetic acid) with amines under reflux, followed by purification via mass-directed autopurification (MDAP) . Key steps include controlling stoichiometry, reaction time (4–6 hours), and temperature (room temperature to 60°C).

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization relies on spectroscopic techniques:
  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., sulfonyl fluoride peaks at ~105–110 ppm in 19F NMR).
  • HRMS : For molecular ion confirmation (e.g., [M+H]+ or [M–F]+ fragments).
  • IR Spectroscopy : To identify functional groups (e.g., S=O stretching at ~1350–1200 cm⁻¹).
    Purity is assessed via HPLC or TLC, with MDAP ensuring >95% purity for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl fluoride group with biological targets?

  • Methodological Answer : The sulfonyl fluoride moiety acts as an electrophilic "warhead," forming covalent bonds with nucleophilic residues (e.g., serine in protease active sites). This reactivity is pH-dependent, with optimal activity in slightly basic conditions (pH 7.5–8.5) where deprotonated hydroxyl groups attack the sulfur center. Competitive inhibition assays (e.g., with PMSF or AEBSF as controls) and X-ray crystallography can map binding sites . For example, AEBSF (a related compound) inhibits serine proteases by sulfonating catalytic serines, a mechanism likely shared by this compound .

Q. How can researchers mitigate stability challenges during synthesis and storage?

  • Methodological Answer :
  • Thermal Stability : Differential scanning calorimetry (DSC) should monitor decomposition temperatures. Store at –20°C under inert gas (argon) to prevent hydrolysis .
  • Moisture Sensitivity : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and avoid aqueous workup unless hydrolyzed products are desired.
  • Mutagenicity Screening : Ames testing is recommended for derivatives, as some sulfonyl fluorides exhibit mutagenic potential .

Q. How should researchers address contradictory data in enzyme inhibition studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer composition, ionic strength) or off-target effects. Strategies include:
  • Kinetic Studies : Determine inhibition type (competitive vs. non-competitive) using Lineweaver-Burk plots.
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
  • Control Experiments : Compare with known inhibitors (e.g., AEBSF) and validate via site-directed mutagenesis of suspected binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.